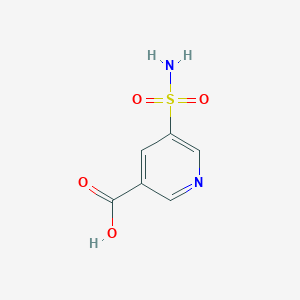

5-(Aminosulfonyl)-pyridine-3-carboxylic acid

Übersicht

Beschreibung

5-(Aminosulfonyl)-pyridine-3-carboxylic acid, also known as 5-ASA, is a widely used sulfonamide derivative in medicinal and scientific research applications. 5-ASA is a functionalized amine derived from pyridine-3-carboxylic acid and is known for its versatility in the synthesis of a variety of compounds. It has been used in the synthesis of drugs, dyes, and other compounds, and has been used as a starting material for pharmaceuticals, including sulfonamides and sulfones. 5-ASA is also used in the synthesis of other molecules, such as peptides, amino acids, and other molecules.

Wissenschaftliche Forschungsanwendungen

Role in Plant Defense Against Pathogens

5-(Aminosulfonyl)-pyridine-3-carboxylic acid is structurally related to pyrroline-5-carboxylate (P5C), an intermediate product in proline biosynthesis and catabolism. Research highlights the critical role of P5C in plant defense mechanisms against pathogens. It has been discovered that P5C metabolism is tightly regulated in plants, especially during pathogen infection and abiotic stress. Proline dehydrogenase and delta-ornithine amino transferase, involved in P5C synthesis, are implicated in the defense response of plants like Nicotiana benthamiana and Arabidopsis thaliana against bacterial pathogens. This defense involves the salicylic acid-dependent pathway, reactive oxygen species (ROS), and hypersensitive response (HR)-associated cell death. Mutant plants deficient in P5C catabolism show HR-like cell death, indicating the significant role of P5C in plant immunity (A. Qamar, K. Mysore, & M. Senthil-Kumar, 2015).

Environmental Degradation of Pollutants

Polyfluoroalkyl chemicals, which include compounds structurally related to 5-(aminosulfonyl)-pyridine-3-carboxylic acid, undergo microbial degradation in the environment. This process is crucial for breaking down potential perfluoroalkyl acid (PFAA) precursors into perfluoroalkyl carboxylic (PFCAs) and sulfonic acids (PFSAs), substances like perfluorooctanoic acid (PFOA) and perfluorooctane sulfonic acid (PFOS). These findings are essential for evaluating the environmental fate and effects of such precursors and understanding the microbial pathways involved in their degradation, which has implications for pollution control and environmental protection (Jinxia Liu & Sandra Mejia Avendaño, 2013).

Bioaccumulation and Environmental Persistence

The bioaccumulation potential of perfluorinated carboxylates (PFCAs), structurally related to 5-(aminosulfonyl)-pyridine-3-carboxylic acid, has been extensively reviewed. Despite their environmental persistence and detectable levels in wildlife, it has been determined that PFCAs with seven or fewer fluorinated carbons are not considered bioaccumulative according to regulatory criteria. This insight aids in understanding the environmental impact and regulatory assessment of such chemicals (J. Conder et al., 2008).

Influence on Biologically Important Ligands

Studies on the influence of metals on the electronic system of ligands, including compounds similar to 5-(aminosulfonyl)-pyridine-3-carboxylic acid, provide insights into the interactions between metals and biologically important molecules. This research is foundational for understanding how such compounds interact with biological targets, potentially influencing the design of new drugs or therapeutic agents (W. Lewandowski, M. Kalinowska, & H. Lewandowska, 2005).

Hybrid Catalysts in Medicinal Chemistry

Research on hybrid catalysts for synthesizing compounds with the pyranopyrimidine core, to which 5-(aminosulfonyl)-pyridine-3-carboxylic acid is structurally related, highlights the broad applicability of such structures in medicinal and pharmaceutical industries. This work underscores the importance of innovative synthetic pathways and the use of diverse catalysts in developing new pharmaceuticals (Mehul P. Parmar, Ruturajsinh M. Vala, & H. Patel, 2023).

Wirkmechanismus

Target of Action

The primary target of 5-(Aminosulfonyl)-pyridine-3-carboxylic acid, also known as Aminosalicylic acid, is Mycobacterium tuberculosis . It is an anti-mycobacterial agent used with other anti-tuberculosis drugs for the treatment of all forms of active tuberculosis due to susceptible strains of tubercle bacilli .

Biochemical Pathways

Aminosalicylic acid is a precursor of all tetrapyrroles such as chlorophyll, heme and siroheme . The pathway towards biosynthesis upstream and the metabolism downstream of Aminosalicylic acid contains multiple regulatory points that are affected by positive/negative factors .

Pharmacokinetics

The two major considerations in the clinical pharmacology of Aminosalicylic acid are the prompt production of a toxic inactive metabolite under acid conditions and the short serum half-life of one hour for the free drug . Nonlinear pharmacokinetics were suggested as the 2.5-fold increase in intravenous dose was followed by a significant relative increase (greater than 2.5) in the renal elimination of 5-ASA .

Result of Action

Aminosalicylic acid is bacteriostatic against Mycobacterium tuberculosis (prevents the multiplying of bacteria without destroying them). It also inhibits the onset of bacterial resistance to streptomycin and isoniazid . It has been shown to enhance plant growth under abiotic stress .

Eigenschaften

IUPAC Name |

5-sulfamoylpyridine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O4S/c7-13(11,12)5-1-4(6(9)10)2-8-3-5/h1-3H,(H,9,10)(H2,7,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPKYZDOXCVNXBE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC=C1S(=O)(=O)N)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20704533 | |

| Record name | 5-Sulfamoylpyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20704533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Sulfamoylpyridine-3-carboxylic acid | |

CAS RN |

938066-08-1 | |

| Record name | 5-(Aminosulfonyl)-3-pyridinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=938066-08-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Sulfamoylpyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20704533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-sulfamoylpyridine-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

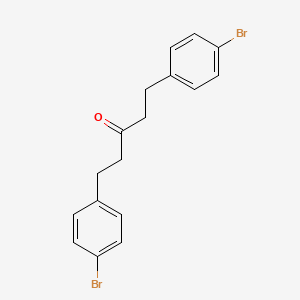

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

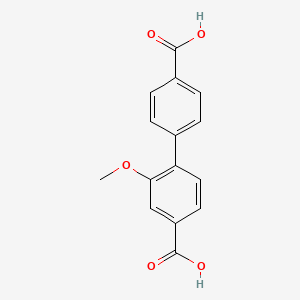

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Octahydro-2H-pyrano[4,3-b]pyridine](/img/structure/B3332929.png)

![Imidazo[2,1-b]thiazol-5-ylmethanamine](/img/structure/B3332935.png)

![Ethyl 6-(hydroxymethyl)imidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B3332985.png)